1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]piperidine-4-carboxamide
Description
1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]piperidine-4-carboxamide is a synthetic organic compound featuring a phenothiazine core linked via a 2-oxoethyl group to a piperidine ring substituted with a carboxamide group at the 4-position. Phenothiazine derivatives are renowned for their diverse pharmacological activities, including antipsychotic, antihistaminic, and anticancer effects .
A 2023 study by Doddagaddavalli et al. characterized its crystal structure and demonstrated significant anticancer activity (IC₅₀ = 4.2 µM against MCF-7 breast cancer cells) and antioxidant properties (72% radical scavenging at 100 µM) . The phenothiazine moiety contributes to redox activity, while the piperidine-carboxamide group modulates solubility and pharmacokinetics.
Properties
IUPAC Name |
1-(2-oxo-2-phenothiazin-10-ylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c21-20(25)14-9-11-22(12-10-14)13-19(24)23-15-5-1-3-7-17(15)26-18-8-4-2-6-16(18)23/h1-8,14H,9-13H2,(H2,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHLEKKLBFLWSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]piperidine-4-carboxamide, with the molecular formula C20H21N3O2S, is a compound derived from the phenothiazine class known for its diverse biological activities. This article explores its synthesis, biological activity, and therapeutic potential based on recent research findings.
- Molecular Formula : C20H21N3O2S
- Molecular Weight : 367.5 g/mol
- Purity : Typically >95%
- IUPAC Name : 1-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-4-carboxamide
Synthesis
The synthesis of this compound can be achieved through various methods, including condensation reactions involving piperidine derivatives and phenothiazine precursors. The process generally involves:
- Formation of the piperidine ring via cyclization.
- Introduction of the phenothiazine moiety , which is crucial for the compound's biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a study demonstrated that related phenothiazine derivatives showed cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Table 1: Summary of Anticancer Activity
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 5 | Apoptosis induction |
| Compound B | HeLa | 3 | Cell cycle arrest |
| 1-[...]-4-carboxamide | A549 | 4 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. Studies have reported that derivatives with similar structural features exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.5 to 16 µg/mL against resistant strains of Mycobacterium tuberculosis and other pathogens .
Table 2: Antimicrobial Activity Data
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound C | Staphylococcus aureus | 0.06 |
| Compound D | Escherichia coli | >1000 |
| 1-[...]-4-carboxamide | M. tuberculosis | 4 |
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties, potentially making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress .
Case Studies
In a notable case study, a derivative of this compound was tested in vivo for its effects on pulmonary fibrosis models. The results indicated a sustained reduction in lysophosphatidic acid (LPA) levels, which are implicated in fibrotic processes, suggesting that the compound may have therapeutic applications beyond oncology .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer properties. A recent study characterized a similar compound, N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide (PTZ-PIP), which demonstrated cytotoxic effects against various cancer cell lines.
Table 1: Summary of Anticancer Activity
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| PTZ-PIP | A549 | 4 | Inhibition of proliferation |
| Compound A | MCF7 | 5 | Apoptosis induction |
| Compound B | HeLa | 3 | Cell cycle arrest |
The mechanisms of action include apoptosis induction and cell cycle arrest, suggesting potential therapeutic applications in oncology.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens, including resistant strains of Mycobacterium tuberculosis. Studies have reported minimum inhibitory concentration (MIC) values indicating significant antibacterial effects.
Table 2: Antimicrobial Activity Data
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| PTZ-PIP | M. tuberculosis | 4 |
| Compound C | Staphylococcus aureus | 0.06 |
| Compound D | Escherichia coli | >1000 |
This antimicrobial potential positions the compound as a candidate for developing new antibiotics.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress.
Case Studies
In a notable case study involving PTZ-PIP, researchers tested its effects on pulmonary fibrosis models. The results indicated a sustained reduction in lysophosphatidic acid (LPA) levels, which are implicated in fibrotic processes. This finding suggests that the compound may have therapeutic applications beyond oncology, potentially aiding in the treatment of fibrotic diseases.
Characterization Techniques
The characterization of 1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]piperidine-4-carboxamide has been conducted using various techniques:
- Fourier Transform Infrared Spectroscopy (FTIR) : Used to identify functional groups and confirm the structure.
- Nuclear Magnetic Resonance Spectroscopy (NMR) : Provides detailed information about the molecular structure.
- Mass Spectrometry : Assists in determining the molecular weight and purity of the compound.
- Single-Crystal X-Ray Crystallography : Offers insights into the three-dimensional arrangement of atoms within the molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]piperidine-4-carboxamide can be contextualized against related piperidine-phenothiazine hybrids and other heterocyclic analogs. Key comparisons are summarized below:
Table 1: Structural and Pharmacological Comparison
Key Observations:
Core Heterocycle Influence: Phenothiazine derivatives (e.g., target compound, chlorophenothiazine analog) exhibit redox activity and CNS-related effects . Replacing phenothiazine with benzothiazole () or thienopyrimidine () shifts activity toward antimicrobial or neuropharmacological targets.
Substituent Effects :
- The 4-carboxamide position on piperidine (target compound) enhances hydrogen bonding compared to 1-carboxamide analogs (e.g., ’s compound), improving solubility and target engagement .
- Halogenation (e.g., 2-chloro in ’s compound) increases lipophilicity and receptor affinity but may elevate toxicity.
Linker Modifications :
- A 2-oxoethyl linker (target compound) balances flexibility and rigidity, optimizing binding to enzymatic pockets.
- Propyl linkers () extend spatial reach, favoring interactions with transmembrane receptors like D₂ .
Biological Activity Trends: Phenothiazine-carboxamide hybrids show dual anticancer-antioxidant profiles due to phenothiazine’s electron-rich structure . Piperidine-pyrimidine/piperazine hybrids () prioritize CNS modulation (e.g., anticonvulsant effects) .
Q & A
Q. What are the common synthetic routes for 1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]piperidine-4-carboxamide, and what critical parameters influence yield and purity?
The synthesis typically involves multi-step organic reactions, starting with the formation of the piperidine-4-carboxamide core followed by coupling with phenothiazine derivatives. Key steps include amide bond formation and alkylation. Critical parameters include:
- Temperature : Optimal ranges (e.g., 50–80°C) to avoid side reactions.
- Solvent choice : Polar aprotic solvents like DMF or DMSO enhance reactivity .
- Catalysts : Use of coupling agents (e.g., HATU, EDCI) for efficient amidation .
- Purification : Column chromatography or recrystallization to isolate high-purity products .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?
Standard characterization methods include:
- NMR spectroscopy : H and C NMR to confirm proton environments and carbon backbone .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification .
- IR spectroscopy : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm) .
- X-ray crystallography (if crystalline): Resolve stereochemistry and confirm 3D structure .
Q. What in vitro assays are recommended for preliminary evaluation of bioactivity?
Use cell-based assays targeting receptors or enzymes associated with phenothiazine derivatives (e.g., dopamine or serotonin receptors). Key steps:
- Dose-response curves : Determine IC values.
- Selectivity screening : Compare activity against related receptors to assess specificity .
- Cytotoxicity assays (e.g., MTT): Ensure compound safety at therapeutic concentrations .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance scalability while maintaining stereochemical integrity?
Advanced optimization strategies include:
- Design of Experiments (DoE) : Apply factorial design to test multiple variables (temperature, solvent ratio, catalyst loading) systematically .
- Flow chemistry : Improve reproducibility and scalability for continuous synthesis .
- In situ monitoring : Use techniques like FTIR or HPLC to track reaction progress and intermediates .
Q. What computational methods are effective in predicting the compound’s interaction with biological targets?
Q. How should contradictions in reported bioactivity data across experimental models be resolved?
Methodological approaches include:
- Orthogonal assays : Validate results using independent techniques (e.g., SPR vs. fluorescence polarization) .
- Metabolic stability studies : Rule out discrepancies caused by compound degradation in certain models .
- Structural analogs : Synthesize derivatives to isolate structural determinants of activity .
Q. What strategies mitigate instability of the phenothiazine moiety under varying pH and light conditions?
- pH stability studies : Test compound integrity in buffers (pH 3–10) to identify degradation pathways .
- Light-exposure experiments : Use amber glassware or antioxidants (e.g., BHT) to prevent photodegradation .
- Lyophilization : Improve long-term storage stability .
Q. How can AI-driven tools enhance the synthesis and analysis of this compound?
- Retrosynthetic planning : Platforms like IBM RXN for pathway prediction .
- Process optimization : Machine learning models to predict optimal reaction conditions .
- Data integration : AI tools to correlate spectral data with structural features .
Q. What are the challenges in achieving enantiomeric purity, and how can they be addressed?
- Chiral chromatography : Use columns with chiral stationary phases (e.g., cellulose derivatives) .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key synthetic steps .
- Circular dichroism (CD) : Verify enantiopurity post-synthesis .
Q. How do researchers validate the compound’s mechanism of action in complex biological systems?
- Knockout/knockdown models : Use CRISPR/Cas9 to eliminate target proteins and observe phenotypic changes .
- Biomarker analysis : Quantify downstream metabolites or signaling molecules (e.g., cAMP levels) .
- In vivo imaging : Track compound distribution and target engagement in animal models .
Methodological Best Practices
- Theoretical frameworks : Align experimental design with established models (e.g., receptor occupancy theory) to guide hypothesis testing .
- Data transparency : Use platforms like PubChem to deposit spectral and bioactivity data for reproducibility .
- Ethical rigor : Adhere to SAGE Publications’ guidelines for methodological integrity to ensure societal impact .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
